

# Spectroscopic analysis of DL-Pantolactone ( $^1\text{H}$ NMR, $^{13}\text{C}$ NMR, IR)

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## Compound of Interest

Compound Name: *DL-Pantolactone*

Cat. No.: *B15556753*

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A comprehensive spectroscopic guide to **DL-Pantolactone**, offering a comparative analysis with other common lactones. This guide is intended for researchers, scientists, and professionals in drug development, providing objective experimental data and detailed methodologies.

## Spectroscopic Analysis: A Comparative Overview

This guide presents a detailed spectroscopic analysis of **DL-Pantolactone** and compares it with three other structurally related lactones:  $\gamma$ -Butyrolactone,  $\gamma$ -Valerolactone, and  $\beta$ -Butyrolactone. The analysis is based on three primary spectroscopic techniques: Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR), Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR), and Infrared (IR) Spectroscopy. These non-destructive analytical methods provide valuable insights into the molecular structure and functional groups present in these compounds.

## $^1\text{H}$ NMR Spectroscopy Data

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Compound	Chemical Shift ( $\delta$ , ppm) and Multiplicity	Solvent
DL-Pantolactone	$\sim 4.1$ (s, 1H, -CH-OH), $\sim 3.9$ (s, 2H, -O-CH <sub>2</sub> -), $\sim 2.5$ (br s, 1H, -OH), 1.05 (s, 6H, -C(CH <sub>3</sub> ) <sub>2</sub> )	CDCl <sub>3</sub>
	4.10-4.37 (m), 1.01-1.18 (m)[1]	D <sub>2</sub> O
$\gamma$ -Butyrolactone	$\sim 4.3$ (t, 2H, -O-CH <sub>2</sub> -), $\sim 2.5$ (t, 2H, -CH <sub>2</sub> -C=O), $\sim 2.3$ (quintet, 2H, -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -)	CDCl <sub>3</sub>
$\gamma$ -Valerolactone	4.65 (m, 1H), 2.54-2.57 (m, 2H), 2.36 (m, 1H), 1.83 (m, 1H), 1.42 (d, 3H)[2][3]	CDCl <sub>3</sub>
$\beta$ -Butyrolactone	$\sim 4.5$ (m, 1H, -O-CH-), $\sim 3.3$ (m, 2H, -CH <sub>2</sub> -C=O), $\sim 1.5$ (d, 3H, -CH-CH <sub>3</sub> )	CDCl <sub>3</sub>

## <sup>13</sup>C NMR Spectroscopy Data

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Compound	Chemical Shift ( $\delta$ , ppm)	Solvent
DL-Pantolactone	182.61, 79.67, 78.25, 43.31, 24.12, 20.87, 20.86[1]	D <sub>2</sub> O
~175 (-C=O), ~78 (-CH-OH), ~70 (-O-CH <sub>2</sub> -), ~40 (-C(CH <sub>3</sub> ) <sub>2</sub> ), ~22, ~20 (-CH <sub>3</sub> )	CDCl <sub>3</sub>	
$\gamma$ -Butyrolactone	~177 (-C=O), ~69 (-O-CH <sub>2</sub> -), ~29 (-CH <sub>2</sub> -C=O), ~28 (-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -)	CDCl <sub>3</sub>
$\gamma$ -Valerolactone	177.24, 77.27, 29.70, 29.06[3]	CDCl <sub>3</sub>
$\beta$ -Butyrolactone	~172 (-C=O), ~74 (-O-CH-), ~44 (-CH <sub>2</sub> -C=O), ~21 (-CH <sub>3</sub> )	CDCl <sub>3</sub>

## IR Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Compound	Key Absorption Bands (cm <sup>-1</sup> )	Functional Group
DL-Pantolactone	~3400 (broad)	O-H stretch (hydroxyl)
~1770 (strong)	C=O stretch ( $\gamma$ -lactone)	
$\gamma$ -Butyrolactone	~1775 (strong)	C=O stretch ( $\gamma$ -lactone)
$\gamma$ -Valerolactone	1774 (strong)[2]	C=O stretch ( $\gamma$ -lactone)
$\beta$ -Butyrolactone	~1840 (strong)	C=O stretch ( $\beta$ -lactone, higher frequency due to ring strain)

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

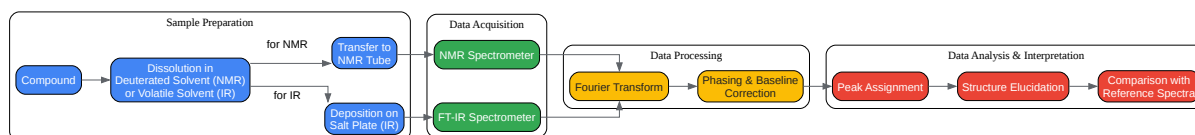
- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ ) in a standard 5 mm NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals in the  $^1\text{H}$  NMR spectrum.<sup>[4]</sup>
- **Instrument Setup:** The NMR spectrometer is typically operated at a magnetic field strength corresponding to a proton resonance frequency of 300-600 MHz.
- **Data Acquisition:** For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, due to the low natural abundance of the  $^{13}\text{C}$  isotope, a larger number of scans and often a longer relaxation delay are required.<sup>[5][6]</sup> Broadband proton decoupling is commonly used in  $^{13}\text{C}$  NMR to simplify the spectrum to single lines for each unique carbon atom.<sup>[5]</sup>
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For  $^1\text{H}$  NMR, the residual solvent peak is often used as a secondary reference. Tetramethylsilane (TMS) is the primary reference standard (0 ppm).

## Infrared (IR) Spectroscopy

- **Sample Preparation (Thin Film for Solids):** Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride).<sup>[1]</sup> A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.<sup>[1]</sup>
- **Sample Preparation (Neat Liquid):** For liquid samples, a drop of the neat liquid is placed between two salt plates to create a thin film.
- **Data Acquisition:** The prepared salt plate is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$ . A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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